molecular formula C11H9F3O2 B12849134 Methyl 4-[1-(trifluoromethyl)vinyl]benzoate CAS No. 357274-86-3

Methyl 4-[1-(trifluoromethyl)vinyl]benzoate

Cat. No.: B12849134
CAS No.: 357274-86-3
M. Wt: 230.18 g/mol
InChI Key: ZRNHVCLYIWLTKV-UHFFFAOYSA-N
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Description

Methyl 4-[1-(trifluoromethyl)vinyl]benzoate is an organic compound with the molecular formula C10H7F3O2 It is an ester derivative of benzoic acid, where the ester group is substituted with a trifluoromethylvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[1-(trifluoromethyl)vinyl]benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(trifluoromethyl)vinyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and substituted esters .

Scientific Research Applications

Methyl 4-[1-(trifluoromethyl)vinyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[1-(trifluoromethyl)vinyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities, as it can interact with intracellular targets and modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • Ethyl 4-(trifluoromethyl)benzoate
  • 4-(trifluoromethyl)benzaldehyde

Uniqueness

Methyl 4-[1-(trifluoromethyl)vinyl]benzoate is unique due to the presence of the trifluoromethylvinyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

357274-86-3

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

methyl 4-(3,3,3-trifluoroprop-1-en-2-yl)benzoate

InChI

InChI=1S/C11H9F3O2/c1-7(11(12,13)14)8-3-5-9(6-4-8)10(15)16-2/h3-6H,1H2,2H3

InChI Key

ZRNHVCLYIWLTKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=C)C(F)(F)F

Origin of Product

United States

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